5-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide
Overview
Description
5-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.08922618 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : Compounds with cyanoacryloyl, benzodioxol, and thiophenecarboxamide groups are often synthesized through multi-step reactions involving condensation, cyclization, and functional group transformations. These processes yield various heterocyclic compounds, including pyrazoles, pyrimidines, and thiazoles, with diverse chemical properties and potential applications (Hassan et al., 2014), (El-Meligie et al., 2020).
Characterization : The compounds are characterized using various analytical techniques, such as IR, MS, 1H-NMR, and 13C-NMR, to establish their structures. These methods are crucial for confirming the success of synthetic strategies and the purity of the synthesized compounds.
Potential Applications
Anticancer Activity : Some synthesized compounds, especially those incorporating pyrazole and pyrimidine derivatives, have shown cytotoxic activity against various cancer cell lines, indicating potential for development into anticancer agents (Hassan et al., 2014).
Antimicrobial Properties : Novel benzoyl-N-substituted amino and benzoyl-N-sulfonylamino derivatives have been evaluated for their antimicrobial activity, showing promise as antibacterial and antifungal agents. This suggests that compounds with similar functional groups might also possess useful antimicrobial properties (Elgemeie et al., 2017).
Inhibitory Activities : The incorporation of benzodioxol and cyanoacryloyl moieties into heterocyclic frameworks has been explored for the development of enzyme inhibitors, including COX-2 inhibitors, highlighting their potential in treating inflammation and pain without focusing on drug side effects or dosages (Al-Ghulikah et al., 2022).
Properties
IUPAC Name |
5-[[(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-14(9-22)19(29-17(11)20(26)24(2)3)23-18(25)13(8-21)6-12-4-5-15-16(7-12)28-10-27-15/h4-7H,10H2,1-3H3,(H,23,25)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCKVGFSBKFDB-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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